Nfps

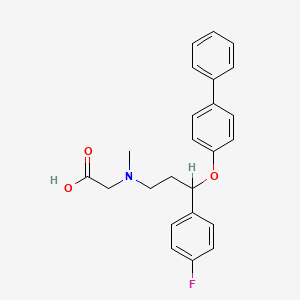

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO3/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDORQEIHOKEJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415522 | |

| Record name | NFPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405225-21-0 | |

| Record name | NFPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Neurofilament Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurofilaments (NFs) are neuron-specific intermediate filaments that are critical for the structural integrity and function of axons. As major components of the neuronal cytoskeleton, they play a pivotal role in determining axonal caliber, which in turn influences nerve conduction velocity. NFs are heteropolymers composed of several subunit proteins, the expression and post-translational modification of which are tightly regulated. Aberrations in neurofilament structure, assembly, and transport are implicated in a variety of neurodegenerative diseases, making them a key area of research and a promising target for therapeutic intervention. This guide provides a comprehensive overview of the structure, assembly, function, and regulation of neurofilament proteins, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Neurofilament Protein Structure

Neurofilaments are classified as type IV intermediate filaments and are composed of five distinct protein subunits in mammals: the neurofilament triplet proteins—neurofilament light (NF-L), neurofilament medium (NF-M), and neurofilament heavy (NF-H)—as well as α-internexin and peripherin.[1] The composition of neurofilaments can vary depending on the neuronal cell type, developmental stage, and location within the nervous system.[1]

All neurofilament subunits share a canonical tripartite structure consisting of a central α-helical "rod" domain flanked by a non-helical N-terminal "head" domain and a C-terminal "tail" domain.[2]

-

The Head Domain: This region is involved in the initial stages of filament assembly and is subject to post-translational modifications, including phosphorylation, which can regulate filament dynamics.

-

The Rod Domain: This highly conserved domain consists of α-helical segments that mediate the coiled-coil interactions responsible for the dimerization of neurofilament subunits, the primary step in filament assembly.[2]

-

The Tail Domain: This domain is the most variable region among the neurofilament subunits, particularly in length and amino acid composition. The long, unstructured tails of NF-M and NF-H project outwards from the filament core, forming "sidearms" that are thought to regulate the spacing between neurofilaments and their interactions with other cytoskeletal components.[1] These tail domains are heavily phosphorylated, a key post-translational modification that influences their function.[3]

Quantitative Data: Neurofilament Subunit Properties

The following tables summarize the key quantitative data for human neurofilament subunits.

| Subunit | Gene Name | Calculated Molecular Weight (kDa) | Apparent Molecular Weight on SDS-PAGE (kDa) |

| NF-L | NEFL | ~62.5[4] | 68-70 |

| NF-M | NEFM | ~102-108 | 145-160 |

| NF-H | NEFH | ~110-115 | 180-220 |

| α-internexin | INA | ~55 | 66 |

| Peripherin | PRPH | ~54 | 57 |

Table 1: Molecular weights of human neurofilament subunits. The apparent molecular weight on SDS-PAGE is higher than the calculated molecular weight due to post-translational modifications, particularly phosphorylation, and the unusual amino acid composition of the tail domains.

| Nervous System Division | Predominant Subunit Composition |

| Central Nervous System (CNS) | NF-L, NF-M, NF-H, α-internexin[3] |

| Peripheral Nervous System (PNS) | NF-L, NF-M, NF-H, Peripherin[5] |

Table 2: Predominant subunit stoichiometry of neurofilaments in the central and peripheral nervous systems.

Neurofilament Assembly

The assembly of neurofilament proteins into 10 nm intermediate filaments is a hierarchical process that occurs in the neuronal cell body before the assembled filaments are transported into the axon.

The fundamental building block of the neurofilament is a tetramer formed by the association of two coiled-coil dimers in a staggered, antiparallel manner.[2] These tetramers then associate laterally to form unit-length filaments (ULFs), which subsequently anneal end-to-end to form elongated, immature filaments. Finally, a process of radial compaction results in the mature 10 nm neurofilament with the sidearms of NF-M and NF-H projecting outwards.[2]

Neurofilament Function

The primary functions of neurofilaments are to:

-

Provide Structural Support: As the most abundant cytoskeletal components in many large myelinated axons, neurofilaments act as space-filling polymers that provide tensile strength and maintain the structural integrity of the axon.[6]

-

Regulate Axonal Caliber: The number of neurofilaments within an axon is a major determinant of its diameter. Axonal caliber, in turn, is a critical factor influencing the speed of nerve impulse conduction. An increase in the number of neurofilaments leads to radial growth of the axon.

-

Organize Axonal Cytoskeleton: The projecting sidearms of NF-M and NF-H are thought to maintain the spacing between adjacent neurofilaments and between neurofilaments and other cytoskeletal elements like microtubules. This organization is crucial for efficient axonal transport and overall cytoskeletal architecture.

Regulation of Neurofilament Function by Phosphorylation

Post-translational modification, particularly phosphorylation, is a key mechanism for regulating neurofilament function. The head and tail domains of neurofilament subunits are subject to extensive phosphorylation by a variety of protein kinases.

The C-terminal tail domains of NF-M and NF-H are heavily phosphorylated at multiple sites, primarily within lysine-serine-proline (KSP) repeat motifs.[3] This phosphorylation is catalyzed by several proline-directed kinases, including cyclin-dependent kinase 5 (cdk5) and members of the mitogen-activated protein kinase (MAPK) family. Non-proline-directed kinases such as glycogen synthase kinase 3β (GSK3β) and casein kinase 1 (CK1) also contribute to neurofilament phosphorylation. The phosphorylation state of neurofilaments is dynamically regulated by the opposing activities of these kinases and protein phosphatases, such as protein phosphatase 1 (PP1).

Phosphorylation of the tail domains is thought to increase the negative charge of the sidearms, leading to electrostatic repulsion that extends them away from the filament backbone. This extension is believed to be crucial for maintaining inter-filament spacing and thus for regulating axonal caliber. Furthermore, the phosphorylation state of neurofilaments influences their transport along the axon.

Experimental Protocols

Purification of Neurofilament Proteins from Spinal Cord

This protocol describes a batchwise procedure for the purification of neurofilament proteins from bovine spinal cord.[7]

Materials:

-

Bovine spinal cord

-

Homogenization Buffer: 0.1 M MES (pH 6.5), 1 mM EGTA, 0.5 mM MgCl2, protease inhibitors

-

Triton X-100 Solution: 1% (v/v) Triton X-100 in Homogenization Buffer

-

Sucrose Solution: 0.85 M Sucrose in Homogenization Buffer

-

Urea Solubilization Buffer: 8 M Urea, 10 mM sodium phosphate (pH 7.0), 1 mM 2-mercaptoethanol

-

Hydroxyapatite resin

-

Dialysis Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

Procedure:

-

Homogenization: Homogenize fresh bovine spinal cord in ice-cold Homogenization Buffer.

-

Triton X-100 Extraction: Add an equal volume of Triton X-100 Solution and stir for 30 minutes at 4°C to solubilize membranes.

-

Centrifugation: Layer the homogenate over the Sucrose Solution and centrifuge at 100,000 x g for 1 hour at 4°C. The crude neurofilament fraction will pellet.

-

Solubilization: Resuspend the pellet in Urea Solubilization Buffer and incubate for 1 hour at room temperature with gentle agitation to solubilize the neurofilament proteins.

-

Hydroxyapatite Chromatography: Add hydroxyapatite resin to the solubilized protein solution and incubate for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the resin several times with Urea Solubilization Buffer to remove unbound proteins.

-

Elution: Elute the bound neurofilament proteins with a high phosphate buffer (e.g., 0.5 M sodium phosphate in 8 M Urea).

-

Dialysis: Dialyze the eluted protein solution against Dialysis Buffer to remove urea and allow for protein refolding.

-

Quantification and Storage: Determine the protein concentration and store the purified neurofilaments at -80°C.

In Vitro Neurofilament Self-Assembly Assay

This protocol describes a method to monitor the self-assembly of purified neurofilament proteins in vitro using a turbidity assay.[1]

Materials:

-

Purified neurofilament proteins (from Protocol 5.1)

-

Assembly Buffer: 50 mM MES (pH 6.8), 150 mM NaCl, 1 mM MgCl2

-

Spectrophotometer capable of measuring absorbance at 350 nm

Procedure:

-

Protein Preparation: Thaw the purified neurofilament protein solution on ice. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates.

-

Initiation of Assembly: Dilute the soluble neurofilament protein to a final concentration of 0.1-0.5 mg/mL in pre-warmed Assembly Buffer.

-

Turbidity Measurement: Immediately place the sample in a cuvette in the spectrophotometer and begin monitoring the increase in absorbance at 350 nm over time at 37°C. The increase in turbidity is indicative of filament formation.

-

Data Analysis: Plot the absorbance at 350 nm as a function of time to visualize the kinetics of neurofilament assembly. The curve will typically show a lag phase, a rapid elongation phase, and a plateau phase.

Live-Cell Imaging of Neurofilament Transport

This protocol outlines a general procedure for visualizing the transport of GFP-tagged neurofilaments in cultured neurons.

Materials:

-

Primary neuronal culture system (e.g., dorsal root ganglion neurons or cortical neurons)

-

Expression vector encoding a GFP-tagged neurofilament subunit (e.g., GFP-NF-L)

-

Transfection reagent suitable for neurons

-

Live-cell imaging microscope equipped with a temperature and CO2 controlled chamber

-

Image analysis software

Procedure:

-

Neuronal Culture: Culture primary neurons on glass-bottom dishes suitable for high-resolution microscopy.

-

Transfection: Transfect the cultured neurons with the GFP-neurofilament expression vector using an appropriate method. Allow 24-48 hours for protein expression.

-

Live-Cell Imaging: Place the dish on the microscope stage maintained at 37°C and 5% CO2.

-

Image Acquisition: Acquire time-lapse images of axons expressing GFP-tagged neurofilaments using a fluorescence microscope. Capture images at a high frame rate (e.g., 1 frame per second) to visualize the rapid, saltatory movement of individual neurofilaments.

-

Data Analysis: Use image analysis software to track the movement of individual fluorescent puncta (representing neurofilaments or neurofilament precursors) over time. Generate kymographs to visualize the trajectories and calculate parameters such as velocity, pause frequency, and directional bias.

In Vitro Kinase Assay for Neurofilament Phosphorylation

This protocol describes a method to assess the phosphorylation of neurofilament proteins by a specific kinase in vitro.[8][9]

Materials:

-

Purified neurofilament protein (substrate)

-

Recombinant active kinase of interest (e.g., cdk5/p25)

-

Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT

-

[γ-32P]ATP

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified neurofilament protein, the active kinase, and Kinase Buffer.

-

Initiation of Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP to the mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Detection of Phosphorylation: Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporation of 32P into the neurofilament protein. A band corresponding to the molecular weight of the neurofilament subunit will indicate that it has been phosphorylated by the kinase.

Conclusion

Neurofilament proteins are fundamental components of the neuronal cytoskeleton, with their structure and function being intricately linked to the health and proper functioning of the nervous system. A thorough understanding of their assembly, transport, and regulation is crucial for elucidating the pathogenesis of various neurodegenerative diseases and for the development of novel therapeutic strategies. The quantitative data, visual diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of neurofilament biology and its role in neurological disorders.

References

- 1. In vitro assay of neurofilament light chain self-assembly using truncated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recombinant Human 68kDa Neurofilament/NF-L protein (His tag) (ab224840) | Abcam [abcam.com]

- 3. Neurofilaments and Neurofilament Proteins in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NEFL Human Protein | Neurofilament Light Antigen | ProSpecBio [prospecbio.com]

- 5. Peripherin Is a Subunit of Peripheral Nerve Neurofilaments: Implications for Differential Vulnerability of CNS and Peripheral Nervous System Axons | Journal of Neuroscience [jneurosci.org]

- 6. Neurofilaments: neurobiological foundations for biomarker applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A batchwise purification procedure of neurofilament proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro kinase assay [protocols.io]

- 9. med.upenn.edu [med.upenn.edu]

The Architect of Axonal Form and Function: A Technical Guide to the Role of Neurofilament Light Chain in Neuronal Development

For Immediate Release

A Deep Dive into the Structural and Functional Roles of Neurofilament Light Chain in the Developing Nervous System, Prepared for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the pivotal role of neurofilament light chain (NfL) in the intricate processes of neuronal development. While traditionally recognized as a static structural component of the neuronal cytoskeleton, emerging evidence, detailed herein, illuminates its dynamic contributions to axonal caliber determination, synaptic function, and organelle transport. This document synthesizes key research findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of NfL's function in the developing neuron.

Core Functions of Neurofilament Light Chain in Neuronal Development

Neurofilament light chain is a fundamental subunit of neurofilaments, the type IV intermediate filaments that are abundant in neurons.[1] These filaments are crucial for providing structural support to the axon and for regulating its diameter, a key determinant of nerve conduction velocity.[1] While essential for mature neuronal function, the specific roles of NfL during the dynamic period of neuronal development are multifaceted and continue to be an active area of investigation.

Establishing Axonal Caliber

One of the most well-established roles of NfL is its contribution to the radial growth of axons. Studies utilizing human induced pluripotent stem cell (iPSC)-derived motor neurons with a knockout of the NEFL gene have demonstrated a significant reduction in axonal caliber in the absence of NfL.[1] This underscores the critical role of NfL in establishing the proper architectural framework of the axon during development.

Modulating Synaptic Activity

Beyond its structural role, NfL is implicated in the fine-tuning of synaptic transmission. Research has shown that the absence of NfL in human motor neurons leads to a decrease in the amplitude of miniature excitatory postsynaptic currents (mEPSCs).[1] This suggests that NfL may play a role in the regulation of synaptic efficacy, potentially through its interactions with synaptic proteins. A key interaction identified is between NfL and the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and neuronal development.[2] NfL appears to stabilize NMDA receptors at the neuronal plasma membrane.[2]

Regulating Organelle Trafficking

The efficient transport of mitochondria and other organelles is vital for neuronal development and function. In the absence of NfL, an increase in the movement of mitochondria and lysosomes has been observed in human motor neurons.[1] This finding suggests that NfL is not just a passive scaffold but also contributes to the regulation of organelle transport along the axon.

Axon Growth and Guidance

Interestingly, studies on NEFL knockout human motor neurons have shown that axon growth and regrowth after injury are not impaired.[1] This suggests that while NfL is critical for determining the final diameter of the axon, it may not be essential for the initial processes of axon extension and pathfinding. Other cytoskeletal components and guidance cues likely play a more primary role in these early developmental events.

Quantitative Data on the Role of Neurofilament Light Chain

The following tables summarize key quantitative findings from studies investigating the function of NfL in neuronal development.

| Parameter | Control (Wild-Type) | NEFL Knockout (KO) | Percentage Change | Reference |

| Average Axon Area (μm²) | 0.074 | 0.057 | -23% | [1] |

| mEPSC Amplitude (pA) | Not specified | Decreased | Not specified | [1] |

| Mitochondrial Movement | Baseline | Increased | Not specified | [1] |

| Lysosomal Movement | Baseline | Increased (to a lesser extent) | Not specified | [1] |

Table 1: Effects of NEFL Knockout on Neuronal Properties in Human iPSC-Derived Motor Neurons

| Developmental Stage | NfL mRNA Expression Level (Relative to Control) | NfL Protein Level (Relative to Control) | Organism/Model | Reference |

| Postnatal Day 5 (Severe SMA) | 0.35 | Decreased | Mouse Model | [3] |

| Postnatal Day 5 (Mild SMA) | 0.74 | Not specified | Mouse Model | [3] |

| Early Postnatal | Highest | Highest | Healthy Children | [4] |

| Childhood (until age 10) | Decreasing annually by 6.8% | Decreasing annually | Healthy Children | [4] |

Table 2: Neurofilament Light Chain Expression During Development

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the role of NfL in neuronal development.

Generation of NEFL Knockout Human iPSCs via CRISPR-Cas9

To study the effects of NfL loss, researchers utilize the CRISPR-Cas9 gene-editing tool to create a null allele for the NEFL gene in human iPSCs.

-

Guide RNA Design: Single-guide RNAs (sgRNAs) are designed to target the 5' untranslated region (UTR) and the first exon of the NEFL gene to ensure a complete knockout.

-

Cas9 and sgRNA Delivery: The Cas9 nuclease and the designed sgRNAs are delivered to the iPSCs, typically through electroporation or lipid-based transfection methods.

-

Clonal Selection and Screening: Following gene editing, single-cell clones are isolated and expanded. Genomic DNA is extracted, and the targeted region of the NEFL gene is amplified by PCR and sequenced to identify clones with frameshift mutations leading to a premature stop codon.

-

Validation of Knockout: The absence of NfL protein in the selected knockout iPSC clones is confirmed by immunoblotting and immunocytochemistry.

Differentiation of Human iPSCs into Motor Neurons

A multi-step protocol is employed to differentiate the NEFL knockout and control iPSCs into a homogenous population of spinal motor neurons.

-

Embryoid Body Formation: iPSC colonies are detached and grown in suspension culture to form embryoid bodies (EBs).

-

Neural Induction: EBs are treated with a cocktail of small molecules, including inhibitors of BMP (Noggin or DMH-1) and TGF-β (SB431542) signaling, to induce neural fate.

-

Motor Neuron Progenitor Specification: The neural progenitors are then patterned towards a spinal cord identity by treatment with retinoic acid (RA) and a Sonic hedgehog (SHH) pathway agonist (e.g., Purmorphamine).

-

Terminal Differentiation: Motor neuron progenitors are terminally differentiated into mature motor neurons in the presence of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and ciliary neurotrophic factor (CNTF).

Measurement of Axonal Caliber using Transmission Electron Microscopy (TEM)

TEM is used to visualize and quantify the ultrastructure of axons at high resolution.

-

Sample Preparation: Differentiated motor neurons are fixed with a solution containing glutaraldehyde and paraformaldehyde, followed by post-fixation with osmium tetroxide.

-

Dehydration and Embedding: The fixed samples are dehydrated through a graded series of ethanol and embedded in an epoxy resin.

-

Ultrathin Sectioning: An ultramicrotome is used to cut ultrathin sections (typically 60-90 nm) of the embedded axons.

-

Staining and Imaging: The sections are stained with heavy metal salts like uranyl acetate and lead citrate to enhance contrast and then imaged using a transmission electron microscope.

-

Image Analysis: The cross-sectional area of individual axons is measured from the captured electron micrographs using image analysis software.

Analysis of Synaptic Function by Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of individual neurons and measure synaptic currents.

-

Cell Preparation: Differentiated motor neurons cultured on coverslips are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

Patch Pipette Fabrication: Glass micropipettes with a tip diameter of a few micrometers are pulled and filled with an internal solution that mimics the intracellular environment of the neuron.

-

Giga-seal Formation and Whole-Cell Configuration: The patch pipette is brought into contact with the cell membrane of a neuron, and a high-resistance seal (giga-seal) is formed. A brief suction pulse is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

Recording of Miniature Excitatory Postsynaptic Currents (mEPSCs): In the presence of tetrodotoxin (TTX) to block action potentials, spontaneous mEPSCs are recorded in voltage-clamp mode. These events represent the postsynaptic response to the release of a single vesicle of neurotransmitter.

-

Data Analysis: The amplitude, frequency, and kinetics of the recorded mEPSCs are analyzed using specialized software.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate a key experimental workflow and a proposed signaling interaction involving NfL.

Caption: Workflow for studying NfL function in iPSC-derived motor neurons.

Caption: NfL interaction with the NMDA receptor's GluN1 subunit.

References

- 1. Neurofilament Light Regulates Axon Caliber, Synaptic Activity, and Organelle Trafficking in Cultured Human Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. The altered expression of neurofilament in mouse models and patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Dynamic Architecture of the Axon: An In-depth Technical Guide to Neurofilament Assembly and Disassembly

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurofilaments (NFs), the intermediate filaments of neurons, are critical determinants of axonal caliber, a key factor influencing nerve conduction velocity. Their assembly and disassembly are tightly regulated processes, essential for the dynamic nature of the axonal cytoskeleton during development, regeneration, and in response to physiological cues. Dysregulation of neurofilament dynamics is a hallmark of numerous neurodegenerative diseases, making a thorough understanding of these processes vital for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core principles of neurofilament assembly and disassembly, detailing the molecular mechanisms, regulatory signaling pathways, and key experimental methodologies used to investigate these dynamic processes. Quantitative data from seminal studies are summarized in structured tables for comparative analysis, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex interplay of factors governing neurofilament architecture.

Introduction to Neurofilament Structure and Composition

Neurofilaments are heteropolymers composed of different subunit proteins. In the central nervous system (CNS), they are primarily assembled from the neurofilament triplet proteins: neurofilament light (NF-L), neurofilament medium (NF-M), and neurofilament heavy (NF-H), along with α-internexin. In the peripheral nervous system (PNS), peripherin can also be incorporated.[1][2][3] Each subunit shares a conserved tripartite structure: a globular N-terminal head domain, a central α-helical rod domain, and a long, unstructured C-terminal tail domain.[1][2] The rod domains of two subunits coil together to form a dimer, which is the basic building block of the neurofilament.[4]

The Neurofilament Assembly Process

The assembly of neurofilaments is a hierarchical process that begins with the formation of coiled-coil dimers from two neurofilament polypeptide chains. Two of these dimers then associate in a staggered, antiparallel manner to form a tetramer, which is considered the fundamental subunit for filament elongation.[4] These tetramers associate laterally to form "unit-length filaments" (ULFs), which then anneal end-to-end to form the mature, elongated 10 nm neurofilament polymer.[4][5] The final step involves a radial compaction of the filament.[6] While NF-L can self-assemble into filaments, the co-assembly with NF-M and NF-H is necessary for the formation of the characteristic cross-bridges and the regulation of inter-filament spacing.[7]

The Neurofilament Disassembly Process

Neurofilament disassembly is a dynamic process crucial for axonal remodeling and turnover of the cytoskeleton. It is not a simple reversal of the assembly pathway but involves distinct mechanisms, including subunit exchange along the filament length and polymer severing.[8] Severing, the fragmentation of the filament, is a key disassembly mechanism that is regulated by post-translational modifications, particularly phosphorylation of the N-terminal head domain.[8] Disassembled subunits can exist as soluble oligomers or individual subunits, which can then be either reincorporated into other filaments or targeted for degradation.

Regulation of Neurofilament Dynamics by Phosphorylation

Phosphorylation is the most critical post-translational modification governing the assembly and disassembly of neurofilaments. A dynamic interplay between various protein kinases and phosphatases determines the phosphorylation state of specific sites on the neurofilament subunits, thereby controlling their polymerization competence and stability.

Head Domain Phosphorylation: A Switch for Assembly

Phosphorylation of the N-terminal head domain of neurofilament subunits, particularly NF-L, acts as a negative regulator of assembly.[1] Kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC) phosphorylate serine residues in the head domain, which inhibits the association of subunits and prevents filament formation.[1][9] Conversely, dephosphorylation of these sites by phosphatases like Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) promotes assembly.[8]

C-Terminal Domain Phosphorylation: Modulating Axonal Transport and Stability

The C-terminal tail domains of NF-M and NF-H are subject to extensive phosphorylation, primarily on Lys-Ser-Pro (KSP) repeats. This phosphorylation is mediated by a number of proline-directed kinases, including cyclin-dependent kinase 5 (Cdk5), mitogen-activated protein kinases (MAPKs), casein kinase 1 and 2 (CK1 and CK2), and glycogen synthase kinase 3β (GSK3β).[10] C-terminal phosphorylation is thought to regulate the spacing between neurofilaments, their interaction with other cytoskeletal components like microtubules, and their transport along the axon.[11]

Quantitative Data on Neurofilament Dynamics

The following tables summarize key quantitative data related to neurofilament assembly, disassembly, and regulation.

Table 1: Stoichiometry of Neurofilament Subunits in Assembled Filaments

| Species | Tissue | Molar Ratio (NF-L : NF-M : NF-H) | Reference |

| Bovine | Spinal Cord Myelinated Nerve | 4 : 2 : 1 | [12] |

| Rat | Adult Brain | 2 : 2 : 1 | [12] |

Table 2: Key Phosphorylation Sites and Their Regulators

| Subunit | Phosphorylation Site(s) | Kinase(s) | Phosphatase(s) | Functional Effect | Reference(s) |

| NF-L | Ser-12, Ser-27, Ser-33, Ser-51 | PKC | - | Inhibition of assembly | [9] |

| NF-L | Head Domain Serines | PKA | PP1, PP2A | Inhibition of assembly | [1][8] |

| NF-H | KSP Repeats (C-terminal) | Cdk5, MAPKs, CK1, CK2, GSK3β | - | Regulation of axonal transport and inter-filament spacing | [10] |

Table 3: Kinetic Parameters of Neurofilament Dynamics

| Dynamic Process | Parameter | Value | Experimental System | Reference(s) |

| In vitro Assembly | Time to completion | < 30 seconds | Mammalian CNS homogenate | [1] |

| In vivo Subunit Exchange (NF-L) | Recovery half-time (FRAP) | ~35 minutes | Cultured neurons | [13] |

| In vivo Subunit Exchange (NF-H) | Recovery half-time (FRAP) | ~19 minutes | Cultured neurons | [13] |

| Phosphate Turnover (NF-L) | % phosphate removed in 5 days | 50-60% | Mouse retinal ganglion cells | [14] |

| Phosphate Turnover (NF-M) | % phosphate removed in 5 days | 35-40% | Mouse retinal ganglion cells | [14] |

Experimental Protocols

In Vitro Neurofilament Assembly Assay (Turbidity Assay)

This protocol describes a method to monitor the in vitro assembly of neurofilaments by measuring the turbidity of the solution.

Materials:

-

Fresh mammalian CNS tissue (e.g., spinal cord)

-

Disassembly Buffer: 4-morpholine-ethane sulfonic acid (MES), MgCl₂, EGTA, pH adjusted.

-

Glycerol (4 M stock solution)

-

Spectrophotometer capable of measuring absorbance at 415 nm

-

Homogenizer

-

Ultracentrifuge

Procedure:

-

Homogenize fresh CNS tissue in ice-cold disassembly buffer.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to obtain a clear supernatant containing disassembled neurofilament subunits.

-

To initiate assembly, add glycerol to the supernatant to a final concentration of 4 M and incubate at 37°C.[1]

-

Immediately begin monitoring the increase in turbidity by measuring the absorbance at 415 nm at regular time intervals.

-

Continue measurements until the absorbance reaches a plateau, indicating the completion of the assembly reaction.

-

The rate of assembly can be determined from the slope of the initial linear portion of the absorbance versus time curve.

Fluorescence Recovery After Photobleaching (FRAP) for Neurofilament Dynamics

This protocol outlines the steps for performing FRAP to study the dynamics of neurofilament subunit exchange in living neurons.

Materials:

-

Cultured neurons expressing fluorescently tagged neurofilament subunits (e.g., GFP-NF-L)

-

Confocal laser scanning microscope equipped for FRAP

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Identify a region of interest (ROI) within the axon of a neuron expressing the fluorescently tagged neurofilament.

-

Acquire a series of pre-bleach images of the ROI at low laser power.

-

Photobleach the ROI using a high-intensity laser pulse to quench the fluorescence.

-

Immediately following the bleach, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence.

-

Quantify the fluorescence intensity within the bleached region over time.

-

Correct for photobleaching during image acquisition by measuring the fluorescence intensity in a non-bleached control region.

-

Calculate the mobile fraction and the half-time of recovery (t½) from the fluorescence recovery curve to determine the kinetics of subunit exchange.[13]

Conclusion

The assembly and disassembly of neurofilaments are highly dynamic and exquisitely regulated processes fundamental to neuronal function and health. This guide has provided a detailed overview of the core mechanisms, with a focus on the pivotal role of phosphorylation. The provided quantitative data and experimental protocols serve as a valuable resource for researchers investigating the intricate world of the axonal cytoskeleton. A deeper understanding of these processes will undoubtedly pave the way for the development of novel therapeutic interventions for a range of devastating neurodegenerative diseases characterized by abnormal neurofilament accumulation and dynamics.

References

- 1. In vitro assembly and isolation of neurofilaments and microtubules from mammalian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dephosphorylation of neurofilaments by exogenous phosphatases has no effect on reassembly of subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

- 4. CSF neurofilament light chain profiling and quantitation in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging and Analysis of Neurofilament Transport in Excised Mouse Tibial Nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assay of neurofilament light chain self-assembly using truncated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

- 10. Neurofilament Transport Is Bidirectional In Vivo | eNeuro [eneuro.org]

- 11. Neurofilaments from ox spinal nerves. Isolation, disassembly, reassembly and cross-linking properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of mammalian neurofilament triplet proteins. Subunit stoichiometry and morphology of native and reconstituted filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential turnover of phosphate groups on neurofilament subunits in mammalian neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Axonal Expressway: A Technical Guide to Neurofilament Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurofilaments (NFs), the neuron-specific intermediate filaments, are critical for radial axon growth and the maintenance of neuronal cytoarchitecture. Unlike the continuous movement of vesicles in fast axonal transport, NFs are conveyed by slow axonal transport, a complex process characterized by rapid, bidirectional movements interspersed with prolonged pauses. This guide provides a detailed examination of the molecular mechanisms governing neurofilament transport, focusing on their dynamic interactions with motor proteins, the regulatory role of post-translational modifications, and the implications of transport deficits in neurodegenerative diseases. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in neurobiology and therapeutic development.

Introduction: The Neurofilament Triplet and Slow Axonal Transport

Neurofilaments are heteropolymers typically composed of three subunits: neurofilament light (NFL), medium (NFM), and heavy (NFH).[1] These subunits co-assemble in the neuron's cell body into 10 nm diameter filaments that can extend for many micrometers.[1] These assembled polymers are then transported down the axon, a process essential for delivering structural components to distal regions and for modulating axon caliber, which in turn influences nerve conduction velocity.[1][2]

The transport of neurofilaments is a principal component of Slow Component b (SCb) of axonal transport, with net anterograde rates orders of magnitude slower than fast transport. However, direct visualization has revealed that this slow net movement is the result of a "stop-and-go" pattern: individual filaments undergo rapid, bidirectional movements along microtubule tracks, powered by molecular motors, but spend the vast majority of their time in a paused state.[3]

The "Stop-and-Go" Model: A Quantitative Perspective

Live-cell imaging studies have been instrumental in deconstructing the dynamics of NF transport. These studies reveal that neurofilaments are not transported in a slow, continuous wave, but rather exhibit periods of rapid movement punctuated by prolonged pauses.[3] This behavior is the cornerstone of the "stop-and-go" hypothesis.

Filaments are observed to move at instantaneous velocities approaching those of fast axonal transport, but their overall progress is slow because they spend upwards of 97% of their time in a paused state.[3] This intermittent motion involves both anterograde (towards the axon terminal) and retrograde (towards the cell body) movements, with a net bias in the anterograde direction.[1]

Data Presentation: Neurofilament Transport Kinetics

The following table summarizes key quantitative parameters derived from live-cell imaging studies of neurofilament transport.

| Parameter | Reported Value | Species/Model System | Citation |

| Instantaneous Anterograde Velocity | ~0.6-0.7 µm/sec | Cultured Sympathetic Neurons | [3] |

| Instantaneous Retrograde Velocity | ~0.6-0.7 µm/sec | Cultured Sympathetic Neurons | [3] |

| Overall Average Anterograde Rate | 0.004–0.04 µm/s (0.3-3.5 mm/day) | General (from pulse-labeling) | [3] |

| Time Spent Paused | ~97% | Cultured Neurons | [3] |

| Time Spent Moving | ~3% (on-track) | Cultured Neurons | [3] |

| Subunit Stoichiometry (NF-L:NF-M:NF-H) | ~5:3:1 | Human Brain Neocortex | [4] |

| Subunit Stoichiometry (NF3:NF2:NF1) | 4:2:1 | Bovine Spinal Cord | [5] |

| Subunit Stoichiometry (NF3:NF2:NF1) | 2:2:1 | Adult Rat Brain | [5][6] |

Note: Stoichiometry can vary depending on neuron type, developmental stage, and species. NF1, NF2, and NF3 correspond to NFH, NFM, and NFL respectively based on historical nomenclature by molecular weight.[5][6]

The Molecular Machinery: Interaction with Motor Proteins

Neurofilament polymers are transported along microtubule tracks within the axon. This movement is actively driven by two main families of microtubule-associated motor proteins:

-

Kinesins: These motors are primarily responsible for anterograde transport, moving cargo from the minus-end to the plus-end of microtubules (i.e., from the cell body towards the axon terminal).

-

Dyneins: Cytoplasmic dynein mediates retrograde transport, moving cargo in the opposite direction, from the plus-end to the minus-end of microtubules.[7]

The bidirectional movement observed in the "stop-and-go" model is a result of the coordinated, yet competing, activities of both kinesin and dynein motors associated with a single neurofilament polymer. The overall anterograde bias is achieved because the activity or engagement of kinesin motors predominates over time.

Figure 1. Neurofilament interaction with microtubule motor proteins.

Regulation of Transport: The Role of Phosphorylation

The transition between the moving and paused states of neurofilaments is tightly regulated, primarily through the phosphorylation of the C-terminal "tail" domains of NFM and NFH subunits. These domains are rich in lysine-serine-proline (KSP) repeats that are targets for several proline-directed kinases.

Extensive phosphorylation of these tail domains is thought to increase their negative charge, causing them to extend radially from the filament core. This action is believed to inhibit transport by promoting the dissociation of motor proteins from the neurofilament cargo. Key kinases implicated in this process include:

-

Cyclin-dependent kinase 5 (Cdk5): Overexpression of Cdk5 has been shown to increase neurofilament phosphorylation and inhibit its axonal transport, leading to perikaryal accumulation of NFs.[8] Conversely, inhibition of Cdk5 reduces phosphorylation and enhances transport.[8]

-

Glycogen synthase kinase 3 beta (GSK-3β): GSK-3β is another major kinase that phosphorylates neurofilament tails and is implicated in regulating their transport and spatial organization within the axon.

Dephosphorylation, mediated by phosphatases, would reverse this effect, allowing motor proteins to re-engage and resume transport. This dynamic cycle of phosphorylation and dephosphorylation likely controls the "pauses" in the stop-and-go model.

Figure 2. Signaling pathway for phosphorylation-mediated regulation of NF transport.

Experimental Protocols

Investigating the complex dynamics of neurofilament transport requires specialized techniques. Below are detailed methodologies for key experiments.

Protocol: Live-Cell Imaging of Neurofilament Transport

This protocol allows for the direct visualization of NF dynamics in cultured neurons.

-

Construct Preparation: Clone the cDNA for a neurofilament subunit (e.g., NFL or NFM) into a mammalian expression vector containing a fluorescent protein tag, such as Green Fluorescent Protein (GFP). The resulting fusion protein (e.g., GFP-NFM) will incorporate into the endogenous neurofilament network.[9]

-

Neuronal Culture Preparation:

-

Prepare glass-bottomed culture dishes by coating them with an adhesion substrate like poly-D-lysine, followed by laminin or Matrigel™.[9][10]

-

Dissect primary neurons (e.g., from superior cervical ganglia (SCG) or dorsal root ganglia (DRG) of rodent embryos) and dissociate them enzymatically using collagenase and trypsin.[9][10]

-

Plate the dissociated neurons onto the prepared dishes in a suitable culture medium.[10]

-

-

Transfection: Introduce the GFP-NF plasmid into the cultured neurons. Methods like lipofection, electroporation (nucleofection), or viral transduction can be used. Allow 24-48 hours for protein expression and incorporation.[7][11]

-

Imaging Setup:

-

Mount the culture dish on the stage of an inverted fluorescence microscope equipped with a temperature- and CO2-controlled environmental chamber to maintain cell health (37°C, 5% CO2).[11]

-

Use a high-sensitivity camera (e.g., EMCCD or sCMOS) for image acquisition.

-

-

Time-Lapse Acquisition: Acquire images of an axon at set intervals (e.g., every 2-5 seconds) for a total duration ranging from minutes to hours. Use the lowest possible laser power to minimize phototoxicity.[9]

-

Data Analysis:

-

Generate kymographs from the time-lapse series. A kymograph is a 2D plot that displays distance along the axon (y-axis) versus time (x-axis).

-

Moving filaments will appear as diagonal lines on the kymograph. The slope of these lines represents the velocity of transport. Paused filaments will appear as vertical lines.

-

Measure velocities, pause durations, and frequencies of movement from the kymographs to quantify transport kinetics.[7]

-

Protocol: Co-Immunoprecipitation (Co-IP) of NFs and Motor Proteins

This technique is used to verify the physical interaction between neurofilaments and motor proteins like kinesin.

Figure 3. Experimental workflow for Co-Immunoprecipitation (Co-IP).

-

Cell Lysis: Harvest neuronal cells or tissue and lyse them in a mild, non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. This is critical to keep protein complexes intact.[12]

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour, then centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Washing: Pellet the beads and wash them 3-5 times with cold Co-IP buffer to remove proteins that are not specifically part of the complex.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the suspected interacting "prey" protein (e.g., NFL or NFM). The presence of a band at the correct molecular weight confirms the interaction.

Pathological Implications

Disruptions in neurofilament transport and organization are a hallmark of many neurodegenerative diseases. Impaired transport can lead to the abnormal accumulation of neurofilaments in the cell body and axon, forming aggregates that are toxic to the neuron.[5] For example, in Amyotrophic Lateral Sclerosis (ALS), neurofilament aggregates are a key pathological feature in motor neurons. Furthermore, when neurons are damaged, neurofilament proteins are released into the cerebrospinal fluid and blood, and their levels (particularly NFL) are now widely used as a sensitive biomarker for axonal damage in diseases like ALS, Multiple Sclerosis, and Alzheimer's Disease.[1]

Conclusion

The transport of neurofilaments is a highly regulated and dynamic process, fundamental to neuronal health and function. The "stop-and-go" model, driven by the interplay of kinesin and dynein motors and finely tuned by phosphorylation, explains how these massive structural polymers are meticulously distributed along the axon. Understanding these core mechanisms is not only crucial for basic neurobiology but also provides a platform for identifying therapeutic targets aimed at correcting transport deficits that underlie a host of devastating neurodegenerative disorders. The experimental approaches detailed herein provide a robust framework for further dissecting this intricate and vital cellular process.

References

- 1. Neurofilament - Wikipedia [en.wikipedia.org]

- 2. Myelin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Neurofilament Light (NF-L) Chain Protein from a Highly Polymerized Structural Component of the Neuronal Cytoskeleton to a Neurodegenerative Disease Biomarker in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of mammalian neurofilament triplet proteins. Subunit stoichiometry and morphology of native and reconstituted filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Live-cell imaging of neurofilament transport in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stork: Cdk5 regulates axonal transport and phosphorylation of neurofilaments in cultured neurons [storkapp.me]

- 9. Live-cell imaging of slow axonal transport in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Live-cell imaging of neurofilament transport in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-Term Time-Lapse Imaging of Developing Hippocampal Neurons in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic underpinnings of neurofilament-related disorders. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development in this field. The guide details the genetic mutations, associated clinical phenotypes, and the molecular pathways implicated in these debilitating neurological conditions. Furthermore, it offers detailed experimental protocols for key methodologies used in the study of neurofilament genetics.

Introduction to Neurofilaments and Their Role in Neuronal Health

Neurofilaments (NFs) are intermediate filaments that are abundantly expressed in neurons, where they are crucial components of the neuronal cytoskeleton.[1] They are heteropolymers typically composed of four subunits: neurofilament light (NEFL), medium (NEFM), and heavy (NEFH) chains, along with α-internexin (INA).[1] In the peripheral nervous system, peripherin (PRPH) can also be a component.[1] These subunits co-assemble to form a stable yet dynamic network that provides structural support to axons, regulates axonal diameter, and thereby influences nerve conduction velocity.[1] Genetic mutations in the genes encoding these proteins can disrupt the normal assembly and function of neurofilaments, leading to a spectrum of neurological disorders, collectively known as neurofilamentopathies.

Genetic Landscape of Neurofilament-Related Disorders

Mutations in the genes encoding neurofilament subunits are primarily associated with Charcot-Marie-Tooth (CMT) disease, a group of inherited peripheral neuropathies.[2] However, variants in these genes have also been implicated in other neurodegenerative conditions, including amyotrophic lateral sclerosis (ALS).[3][4]

Neurofilament Light Chain (NEFL)

Mutations in the NEFL gene are a significant cause of Charcot-Marie-Tooth disease.[5][6] These mutations can lead to a range of clinical presentations, including demyelinating (CMT1F), axonal (CMT2E), and intermediate forms of the disease.[7][8] The inheritance pattern is predominantly autosomal dominant, though some recessive mutations have been reported.[8]

Table 1: Quantitative Data on NEFL-Related Charcot-Marie-Tooth Disease

| Parameter | Quantitative Data | References |

| Prevalence in CMT | <1% - 2% of all CMT cases | [6][7][8] |

| Inheritance Patterns | Primarily Autosomal Dominant; some Autosomal Recessive cases reported | [8] |

| Common Mutations | P8R, P22S, N98S, E396K | [7] |

| Mutational Hotspots | Three hotspots account for ~75% of kindreds | [7] |

| De Novo Mutations | Identified in approximately 0.47% of cases in one cohort | [9] |

| Clinical Features | Onset often in early childhood (≤3 years for some mutations); can present with delayed motor milestones, hearing loss, and ataxia. | [7][9] |

Neurofilament Heavy Chain (NEFH)

Mutations in the NEFH gene have been linked to both Charcot-Marie-Tooth disease type 2CC (CMT2CC) and an increased risk for amyotrophic lateral sclerosis (ALS).[3][4][10] In CMT2CC, the phenotype is often a motor-predominant axonal neuropathy with a notable feature of early proximal weakness.[10][11]

Table 2: Quantitative Data on NEFH-Related Neurological Disorders

| Parameter | Quantitative Data | References |

| Associated Disorders | Charcot-Marie-Tooth disease type 2CC (CMT2CC), Amyotrophic Lateral Sclerosis (ALS) | [3][10] |

| Inheritance Pattern (CMT2CC) | Autosomal Dominant | [3] |

| Average Age of Onset (CMT2CC) | 31.0 ± 15.1 years | [11][12] |

| Mutation Frequency in sALS (Chinese cohort) | A rare variant (p.Ser787Arg) was found to be more frequent in cases (0.67%) than controls (0.07%). | [13] |

| Clinical Features (CMT2CC) | Motor-predominant axonal neuropathy, early proximal weakness, rapid disease progression in some cases. | [10][11][12] |

Neurofilament Medium Chain (NEFM) and Other Related Genes

Mutations in the NEFM gene are less commonly associated with inherited neuropathies compared to NEFL and NEFH. While some variants have been identified in patients with schizophrenia and Parkinson's disease, a definitive causal link to a specific neurofilamentopathy is not as well-established.[14] Recently, mutations in the NEMF gene, which is involved in ribosome-associated quality control, have been identified in individuals with neuromuscular disease, highlighting the importance of protein homeostasis in neuronal health.[5][15]

Mutations in the gene encoding α-internexin (INA) are associated with Neuronal Intermediate Filament Inclusion Disease (NIFID), a rare, early-onset neurodegenerative disorder characterized by the accumulation of α-internexin and other neurofilament proteins.[16][17][18]

Table 3: Overview of Disorders Associated with NEFM, NEMF, and INA Mutations

| Gene | Associated Disorder(s) | Key Features | References |

| NEFM | Association with schizophrenia and Parkinson's disease investigated; no definitive link to a primary neurofilamentopathy. | Variants may act as risk factors in conjunction with other genetic or environmental factors. | [14] |

| NEMF | Juvenile-onset neuromuscular disease | Impaired ribosome-associated quality control leading to neurodegeneration. | [5][15] |

| INA | Neuronal Intermediate Filament Inclusion Disease (NIFID) | Early-onset dementia, pyramidal and extrapyramidal signs; characterized by neuronal inclusions of α-internexin. | [16][17][18] |

Disrupted Signaling Pathways in Neurofilamentopathies

A central theme in the pathology of neurofilament-related disorders is the aggregation of mutant neurofilament proteins. These aggregates can disrupt several critical cellular processes, with impaired autophagy being a key consequence.

Disruption of Autophagy and Lysosomal Degradation

Neurofilament aggregates have been shown to interfere with the spatial distribution of autophagic organelles, hindering their maturation and fusion with lysosomes.[6][7] Furthermore, these aggregates can sequester the chaperone protein 14-3-3.[7][11] This sequestration prevents the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7][11] The resulting impairment of autophagy leads to the accumulation of misfolded proteins and damaged organelles, contributing to neuronal toxicity.

Impairment of Axonal Transport

The cytoskeleton, including neurofilaments, provides the tracks for axonal transport, the process of moving organelles, proteins, and other molecules along the axon. Neurofilament aggregates can physically obstruct these tracks, leading to deficits in the transport of mitochondria and other essential components. This disruption of axonal transport can lead to energy deficits in the distal axon and contribute to axonal degeneration.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of neurofilament-related disorders.

Genetic Analysis: Sanger Sequencing of the NEFL Gene

This protocol outlines the steps for identifying mutations in the NEFL gene using Sanger sequencing.

Methodology:

-

Genomic DNA Extraction:

-

Extract genomic DNA from peripheral blood leukocytes using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit), following the manufacturer's instructions.

-

Assess DNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

PCR Amplification:

-

Design primers to amplify the coding exons and flanking intronic regions of the NEFL gene.

-

Set up a 25 µL PCR reaction containing:

-

100 ng genomic DNA

-

10 pmol of each forward and reverse primer

-

12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, and reaction buffer)

-

Nuclease-free water to 25 µL

-

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 58-62°C for 30 seconds (optimize for each primer pair)

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 10 minutes

-

-

Verify PCR products by agarose gel electrophoresis.

-

-

PCR Product Purification:

-

Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit (e.g., QIAquick PCR Purification Kit) or enzymatic cleanup (e.g., ExoSAP-IT).

-

-

Cycle Sequencing:

-

Set up a 10 µL cycle sequencing reaction containing:

-

1-3 µL of purified PCR product

-

1 µL of sequencing primer (3.2 pmol/µL)

-

2 µL of BigDye Terminator v3.1 Ready Reaction Mix

-

Sequencing buffer and nuclease-free water to 10 µL

-

-

Perform cycle sequencing with the following conditions:

-

Initial denaturation: 96°C for 1 minute

-

25 cycles of:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

-

-

Sequencing Product Purification:

-

Purify the cycle sequencing products to remove unincorporated dye terminators using a suitable method (e.g., ethanol/EDTA precipitation or column purification).

-

-

Capillary Electrophoresis:

-

Resuspend the purified sequencing products in Hi-Di Formamide.

-

Denature at 95°C for 5 minutes and then snap-cool on ice.

-

Run the samples on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).

-

-

Data Analysis:

-

Analyze the sequencing data using appropriate software (e.g., Sequencing Analysis Software, Geneious).

-

Align the patient sequence to the NEFL reference sequence to identify any mutations.

-

Functional Analysis: Site-Directed Mutagenesis and Cell Culture

This protocol describes how to introduce a specific mutation into a NEFL cDNA and express the mutant protein in a cell line to study its effects on neurofilament assembly.

Methodology:

-

Site-Directed Mutagenesis:

-

Design mutagenic primers containing the desired nucleotide change.

-

Use a site-directed mutagenesis kit (e.g., Q5 Site-Directed Mutagenesis Kit) to perform inverse PCR on a plasmid containing the wild-type NEFL cDNA.

-

The PCR reaction will amplify the entire plasmid, incorporating the mutation.

-

Treat the PCR product with a kinase, ligase, and DpnI enzyme mix to circularize the mutated plasmid and digest the parental (wild-type) template DNA.

-

Transform the resulting plasmid into competent E. coli.

-

Select for transformed bacteria and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by Sanger sequencing.

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., SW13 cells, which lack endogenous cytoplasmic intermediate filaments) in appropriate media.

-

Transfect the cells with the plasmid containing the mutant NEFL cDNA using a lipid-based transfection reagent (e.g., Lipofectamine 3000).

-

As a control, transfect a separate set of cells with the wild-type NEFL plasmid.

-

-

Immunofluorescence Staining:

-

After 24-48 hours, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block non-specific binding with 1% BSA in PBS.

-

Incubate with a primary antibody against NEFL.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize the neurofilament network using a fluorescence microscope.

-

Assess the formation of neurofilament aggregates in cells expressing the mutant protein compared to the filamentous network in cells expressing the wild-type protein.

-

In Vivo Modeling: Generation of a Transgenic Mouse Model

This protocol provides a general overview of the steps involved in creating a transgenic mouse model to study a neurofilament-related disorder.

Methodology:

-

Transgene Construct Design and Preparation:

-

Create a DNA construct containing the mutant human neurofilament gene (e.g., NEFH with an ALS-associated mutation) under the control of a neuron-specific promoter (e.g., the Thy1.2 promoter).

-

Linearize the transgene construct and purify it.

-

-

Pronuclear Microinjection:

-

Harvest fertilized oocytes from superovulated female mice.

-

Microinject the purified transgene construct into the pronucleus of the fertilized oocytes.

-

-

Embryo Transfer:

-

Surgically transfer the microinjected oocytes into the oviducts of pseudopregnant female mice.

-

-

Identification of Founder Mice:

-

After birth, screen the offspring for the presence of the transgene by performing PCR on DNA extracted from tail biopsies.

-

Mice that have integrated the transgene into their genome are known as founder mice.

-

-

Breeding and Line Establishment:

-

Breed the founder mice with wild-type mice to establish a transgenic line.

-

Analyze the offspring for transgene expression (e.g., by Western blotting or immunohistochemistry) and the development of a disease-related phenotype (e.g., motor deficits, neurofilament aggregates in neurons).

-

Conclusion

The study of the genetic basis of neurofilament-related disorders has provided crucial insights into the molecular mechanisms underlying these conditions. The identification of specific mutations in genes such as NEFL and NEFH has not only improved our understanding of disease pathogenesis but also paved the way for the development of diagnostic tools and potential therapeutic strategies. The continued use of the experimental approaches detailed in this guide will be essential for further elucidating the complex interplay between neurofilament genetics, cellular dysfunction, and clinical phenotype, with the ultimate goal of developing effective treatments for these devastating disorders.

References

- 1. Frontotemporal dementia - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 4. Protocol for Culturing Embryonic Rat Spinal Motor Neurons: R&D Systems [rndsystems.com]

- 5. Isolation and Culture of Spinal Cord Motor Neurons | Semantic Scholar [semanticscholar.org]

- 6. Optimized protocols for isolation of primary motor neurons, astrocytes and microglia from embryonic mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and culture of oculomotor, trochlear, and spinal motor neurons from prenatal IslMN:GFP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Real-Time Visualization of Axonal Transport in Neurons | Springer Nature Experiments [experiments.springernature.com]

- 10. Mutation analysis of patients with neuronal intermediate filament inclusion disease (NIFID) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Spinal Cord Neurons Isolation and Culture from Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-Time Visualization of Axonal Transport in Neurons-丁香实验 [biomart.cn]

- 14. Immunofluorescence studies of neurofilaments in the rat and human peripheral and central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 16. WikiGenes - INA - internexin neuronal intermediate filament... [wikigenes.org]

- 17. m.youtube.com [m.youtube.com]

- 18. An immunofluorescence study of neurofilament protein expression by developing hippocampal neurons in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Post-Translational Modifications of Neurofilaments: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurofilaments (NFs), the principal cytoskeletal components of neurons, are critical for maintaining axonal caliber and ensuring normal nerve conduction velocity. Their assembly, transport, and function are intricately regulated by a host of post-translational modifications (PTMs). These modifications, including phosphorylation, O-GlcNAcylation, and ubiquitination, act as molecular switches that dictate neurofilament dynamics and their interaction with other cellular components. Dysregulation of these PTMs is a hallmark of numerous neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Parkinson's disease, making neurofilaments and their modified forms critical biomarkers and potential therapeutic targets. This technical guide provides an in-depth exploration of the core PTMs of neurofilaments, their functional significance, and detailed experimental protocols for their study.

Introduction to Neurofilaments

Neurofilaments are Type IV intermediate filaments, unique to neurons. In vertebrates, they are heteropolymers typically composed of three subunits: neurofilament light (NFL), medium (NFM), and heavy (NFH).[1][2] These subunits co-assemble to form a 10 nm filament with a central rod domain and protruding N-terminal head and C-terminal tail domains. The tail domains of NFM and NFH, in particular, are subject to extensive PTMs that regulate inter-filament spacing and axonal transport.[1] The expression and composition of neurofilament subunits can vary depending on the neuronal type and developmental stage.[1]

Key Post-Translational Modifications and Their Significance

The functional state of neurofilaments is dynamically controlled by a variety of PTMs. Understanding these modifications is crucial for deciphering both normal neuronal function and the pathophysiology of neurodegenerative disorders.

Phosphorylation

Phosphorylation is the most abundant and well-studied PTM of neurofilaments, primarily occurring on serine and threonine residues.[2][3]

-

Location and Stoichiometry: The C-terminal tail domains of NFM and especially NFH are extensively phosphorylated, containing numerous tandemly repeated Lys-Ser-Pro (KSP) motifs.[1][2] These KSP repeats are the primary sites of in vivo phosphorylation in axons.[4] The N-terminal head domain of NFL is also a site of phosphorylation, which is thought to inhibit filament assembly.[5]

| Neurofilament Subunit | PTM Type | Number of Sites | Location | Functional Significance |

| NFL | Phosphorylation | Multiple | Head and Rod Domains | Inhibition of polymerization.[5] |

| NFM | Phosphorylation | 13 KSP Repeats | C-Terminal Tail | Regulation of axonal transport and filament organization.[1] |

| NFH | Phosphorylation | 44/45 KSP Repeats | C-Terminal Tail | Major determinant of axonal caliber; slows neurofilament transport.[1][6] |

-

Functional Significance: The high negative charge imparted by phosphorylation on the NFM and NFH tails is believed to be responsible for the radial extension of these side-arms, thereby controlling inter-filament spacing and maximizing axonal volume.[1] This process is essential for maintaining the large axonal caliber required for rapid nerve impulse conduction.[7] Phosphorylation of NFH has been shown to slow the axonal transport of neurofilaments by increasing the time they spend in a paused state.[6] Aberrant hyperphosphorylation and ectopic accumulation of neurofilaments are pathological hallmarks of several neurodegenerative diseases.[2]

O-GlcNAcylation

O-GlcNAcylation is the addition of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine or threonine residues. This modification is highly dynamic and acts as a nutrient sensor, linking cellular metabolism to protein function.[8]

-

Location and Stoichiometry: O-GlcNAcylation has been identified on all three neurofilament subunits. Recent studies have identified five specific O-GlcNAc sites on human NFL.[9] NFM is also known to be O-GlcNAcylated.[10]

| Neurofilament Subunit | PTM Type | Number of Sites | Location | Functional Significance |

| NFL | O-GlcNAcylation | 5 identified sites | Head and Tail Domains | Regulates filament assembly and organelle trafficking.[2][9] |

| NFM | O-GlcNAcylation | Multiple | C-Terminal Tail | Reciprocally regulates phosphorylation.[10] |

-

Functional Significance: O-GlcNAcylation of NFL has been shown to regulate its assembly state, with increased modification leading to the formation of lower-order oligomers rather than full filaments.[2] This modification is also crucial for normal organelle trafficking within neurons.[2] There is a reciprocal relationship between O-GlcNAcylation and phosphorylation, particularly on NFM.[10] Decreased O-GlcNAcylation, which can occur in states of impaired glucose metabolism, is associated with increased phosphorylation of NFM, a phenomenon observed in Alzheimer's disease brains.[10]

Ubiquitination

Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. This modification can signal for protein degradation via the proteasome, alter a protein's cellular location, or promote or prevent protein interactions.

-

Location and Significance: Neurofilament subunits, particularly NFM, can be ubiquitinated, which targets them for degradation by the ubiquitin-proteasome system.[2] This pathway is crucial for maintaining neurofilament homeostasis and removing misfolded or aggregated proteins. Impairment of the ubiquitin-proteasome system can lead to the accumulation of ubiquitinated neurofilament aggregates, a characteristic feature of many neurodegenerative diseases.[2]

Signaling Pathways and Regulatory Networks

The PTM status of neurofilaments is tightly regulated by a complex interplay of enzymes.

Regulation of Neurofilament Phosphorylation

A balance between the activities of various protein kinases and phosphatases determines the phosphorylation state of neurofilaments.

Caption: Regulation of neurofilament phosphorylation and its crosstalk with O-GlcNAcylation.

Neurofilament Degradation Pathway

The ubiquitin-proteasome system is the primary pathway for the degradation of neurofilament proteins.

Caption: The ubiquitin-proteasome pathway for neurofilament degradation.

Experimental Protocols for PTM Analysis

The analysis of neurofilament PTMs requires specialized techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow

A typical workflow for the analysis of neurofilament PTMs involves sample preparation, enrichment of modified proteins or peptides, and analysis by mass spectrometry or immunoblotting.

Caption: General experimental workflow for the analysis of neurofilament PTMs.

Mass Spectrometry for PTM Identification and Quantification

Mass spectrometry (MS) is a powerful tool for identifying specific PTM sites and quantifying their abundance.

Protocol: Immunoprecipitation followed by LC-MS/MS

-

Lysis: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): Incubate the lysate with an antibody specific to the neurofilament subunit of interest (e.g., anti-NFL) coupled to magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the captured neurofilaments.

-

Reduction, Alkylation, and Digestion: Reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer.

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify peptides and their PTMs.

Western Blotting for PTM Detection

Western blotting allows for the semi-quantitative detection of specific PTMs using phospho- or glyco-specific antibodies.

Protocol: Western Blot for Phosphorylated Neurofilaments

-

Sample Preparation: Prepare protein lysates from cells or tissues in a buffer supplemented with a cocktail of protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the neurofilament protein of interest (e.g., anti-pNFH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: To quantify the relative phosphorylation, strip the membrane and re-probe with an antibody against the total neurofilament protein.

Immunofluorescence for PTM Localization

Immunofluorescence microscopy allows for the visualization of the subcellular localization of post-translationally modified neurofilaments.

Protocol: Immunofluorescence for Modified Neurofilaments

-

Cell Culture and Fixation: Grow neurons on coverslips and fix them with a gentle aldehyde-based fixative like paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a mild detergent like Triton X-100 to allow antibodies to access intracellular antigens.

-

Blocking: Block non-specific antibody binding sites with a solution of BSA and/or serum.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the modified neurofilament (e.g., an antibody recognizing O-GlcNAcylated proteins or a specific phospho-site).

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.

Conclusion